Dimethoxy-(6-methylpyridin-3-yl)borane physical and chemical properties
Dimethoxy-(6-methylpyridin-3-yl)borane physical and chemical properties
Dimethoxy-(6-methylpyridin-3-yl)borane: Physical Properties, Chemical Reactivity, and Applications in Advanced Cross-Coupling
Executive Summary & Introduction
In modern drug discovery, the pyridine ring is a privileged pharmacophore. It serves as a bioisostere for phenyl rings, offering improved aqueous solubility, favorable metabolic stability, and the ability to form key hydrogen-bond interactions with biological targets. Specifically, functionalizing the 3-position of a 6-methylpyridine core is a recurring motif in the synthesis of kinase inhibitors and targeted therapeutics.
Dimethoxy-(6-methylpyridin-3-yl)borane (CAS: 672329-11-2) is a premier organoboron reagent designed specifically for this transformation[1]. While free pyridine boronic acids are notoriously difficult to handle due to their amphoteric nature and propensity to form insoluble boroxines, the dimethyl ester variant masks the boronic acid moiety. This structural modification dramatically improves the reagent's solubility, shelf-life, and ease of purification, making it an indispensable building block for Suzuki-Miyaura cross-coupling reactions[2].
Physical and Chemical Properties
The physical properties of Dimethoxy-(6-methylpyridin-3-yl)borane dictate its handling requirements. The empty p-orbital on the boron atom renders it a strong Lewis acid, making the ester highly susceptible to nucleophilic attack by ambient moisture.
Table 1: Quantitative Data and Chemical Identification
| Property | Value |
| Chemical Name | Dimethoxy-(6-methylpyridin-3-yl)borane |
| Common Synonyms | Dimethyl (6-methylpyridin-3-yl)boronate[1] |
| CAS Registry Number | 672329-11-2[3] |
| Molecular Formula | C8H12BNO2[4] |
| Molecular Weight | 165.00 g/mol [4] |
| Physical State | Viscous liquid to low-melting solid |
| Reactivity Profile | Moisture-sensitive; readily hydrolyzes to the free boronic acid and methanol upon exposure to water. |
Chemical Reactivity & Mechanistic Insights
The "Boroxine Problem" and Ester Superiority
Free 3-pyridylboronic acids often undergo spontaneous dehydration to form cyclic trimers known as boroxines. Furthermore, the basic pyridine nitrogen and the acidic boronic acid group can form zwitterionic networks, rendering the free acid highly insoluble in organic solvents. By utilizing the dimethoxy ester, researchers bypass these issues. The ester is highly soluble in standard coupling solvents (e.g., 1,4-dioxane, THF, toluene) and can be easily purified[2].
Suzuki-Miyaura Kinetics and Transmetalation
The Suzuki-Miyaura coupling of pyridine derivatives presents unique kinetic challenges. The electron-deficient nature of the pyridine ring inherently slows down the transmetalation step—the transfer of the pyridyl group from boron to the palladium center[5]. If transmetalation is too slow, a competing side reaction called protodeboronation occurs, resulting in the cleavage of the C-B bond and the formation of 2-methylpyridine (a dead-end byproduct). To overcome this, the reaction strictly requires an aqueous basic environment to rapidly hydrolyze the dimethyl ester in situ and form the highly reactive, negatively charged trihydroxyboronate complex[6].
Fig 1. Hydrolysis and base-mediated activation pathway of the boronic ester.
Experimental Workflows & Protocols
Protocol A: Storage and Handling
Due to its moisture sensitivity, Dimethoxy-(6-methylpyridin-3-yl)borane must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C. Weighing and transfer should ideally be conducted in a glovebox or using standard Schlenk techniques to prevent premature hydrolysis.
Protocol B: General Procedure for Suzuki-Miyaura Coupling
This protocol is engineered as a self-validating system. The choice of aqueous K2CO3 is deliberate: the water acts as the hydrolysis agent for the ester, while the carbonate provides the necessary basicity to form the boronate without poisoning the palladium catalyst.
Step-by-Step Methodology:
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Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Dimethoxy-(6-methylpyridin-3-yl)borane (1.3 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).
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Inertion: Evacuate the flask and backfill with argon (repeat 3 times).
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Solvent Addition: Add degassed 1,4-dioxane (0.2 M relative to the aryl halide). Causality Note: Degassing is critical. Ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.
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Base Addition: Add a degassed 2.0 M aqueous solution of K2CO3 (3.0 equiv).
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Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12–16 hours.
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Self-Validation (In-Process Control): Monitor the reaction via LC-MS.
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Troubleshooting: If the aryl halide remains unconsumed but the borane is depleted, protodeboronation has occurred. In future runs, switch to a more electron-rich, sterically hindered catalyst (e.g., XPhos Pd G2) to accelerate transmetalation[2].
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.
Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting transmetalation.
Sources
- 1. 659742-21-9|(6-Methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 分子砌块_武汉海昕药物研究有限公司 [hsnpharm.com]
- 4. Debye Scientific Corporation 제품 목록-사서함-페이지 69-Chemicalbook [chemicalbook.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
